(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride physical properties
(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride physical properties
An In-Depth Technical Whitepaper on the Physicochemical Characterization of (2S)-2-(Dimethylamino)pentanoic acid hydrochloride
Executive Summary
(2S)-2-(Dimethylamino)pentanoic acid hydrochloride , commonly referred to as N,N-Dimethyl-L-norvaline HCl , is a highly specialized non-canonical amino acid derivative. In modern drug development and peptidomimetic design, the strategic incorporation of N-methylated and N,N-dimethylated amino acids is utilized to modulate pharmacokinetic profiles, specifically targeting proteolytic stability and membrane permeability. This whitepaper provides a comprehensive analysis of its physical properties, the mechanistic causality behind its structural design, and self-validating analytical workflows for its characterization.
Molecular Architecture & Quantitative Physical Data
The physical properties of an amino acid dictate its behavior in synthetic workflows and biological systems. The data below summarizes the core physicochemical specifications of N,N-Dimethyl-L-norvaline HCl[1].
| Property | Value | Method / Source |
| IUPAC Name | (2S)-2-(Dimethylamino)pentanoic acid hydrochloride | Nomenclature |
| Common Synonym | N,N-Dimethyl-L-norvaline HCl | Industry Standard |
| CAS Registry Number | 1448178-88-8 | Chemical Registry |
| Molecular Formula | C₇H₁₆ClNO₂ | Elemental Composition[1] |
| Molecular Weight | 181.66 g/mol | Mass Spectrometry |
| Stereochemistry | (S)-enantiomer (L-configuration) | Polarimetry |
| Appearance | White to off-white crystalline solid | Empirical Observation |
| Aqueous Solubility | > 50 mg/mL (Highly Soluble) | Predictive (Salt Form) |
Mechanistic Causality: Structural Design & Salt Selection
As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality of the molecule's structural features.
The Causality of N,N-Dimethylation: The addition of two methyl groups to the α -amino nitrogen fundamentally alters the molecule's interaction matrix.
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Elimination of H-Bond Donors: By fully alkylating the nitrogen, the molecule loses its ability to act as a hydrogen-bond donor. This disrupts standard secondary structures (like α -helices or β -sheets) when incorporated into a peptide backbone, heavily favoring specific turn conformations or cis-peptide bonds.
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Steric Shielding: The bulky dimethyl group creates a high degree of steric hindrance around the adjacent amide bond, effectively shielding it from enzymatic cleavage by exopeptidases and endopeptidases.
The Causality of the Hydrochloride Salt Form: Why is this compound supplied as a hydrochloride salt rather than a free base? The free base of an N,N-dialkyl amino acid exists as a zwitterion (COO⁻ and NH(CH₃)₂⁺) at neutral pH. However, the bulky alkyl groups disrupt optimal crystal lattice packing, often resulting in a highly hygroscopic or amorphous solid that is difficult to weigh and prone to degradation. By reacting the free base with hydrochloric acid, the carboxylate is protonated to COOH, and the amine forms a stable NH(CH₃)₂⁺ Cl⁻ ion pair. This strong ionic interaction drives the formation of a highly stable, free-flowing crystalline powder with excellent aqueous solubility.
Mechanistic impact of N,N-dimethylation on physicochemical properties.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in check to prevent false data generation.
Thermodynamic Solubility and Partitioning (LogD at pH 7.4)
Understanding the lipophilicity of N,N-Dimethyl-L-norvaline HCl is essential for predicting its membrane permeability. We utilize a self-validating Shake-Flask LC-MS/MS method.
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Causality of Phase Pre-saturation: Before the experiment, the 1-octanol and aqueous phosphate buffer (pH 7.4) must be stirred together for 24 hours. Why? If the phases are not mutually saturated prior to adding the analyte, the phase volumes will shift during the extraction step due to mutual solubility (water dissolving into octanol and vice versa). This alters the phase ratio and mathematically invalidates the partition coefficient calculation.
Step-by-Step Methodology:
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Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4. Mutually saturate the PBS and HPLC-grade 1-octanol by stirring them together for 24 hours, then separate.
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Spiking: Dissolve exactly 1.0 mg of N,N-Dimethyl-L-norvaline HCl into 1.0 mL of the pre-saturated PBS.
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Partitioning: Transfer 500 µL of the spiked PBS into a microcentrifuge tube containing 500 µL of pre-saturated 1-octanol.
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Equilibration: Agitate the mixture at 25°C for 2 hours using a thermoshaker at 1000 RPM.
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Separation: Centrifuge the tube at 15,000 × g for 15 minutes to ensure complete phase separation and break any micro-emulsions.
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Quantification: Carefully extract aliquots from both the aqueous and organic layers. Dilute appropriately and quantify using LC-MS/MS (MRM mode).
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Self-Validation (Mass Balance): Calculate the total mass recovered: (Caq×Vaq)+(Corg×Vorg) . If the total recovery is <95% of the initial spike, the run is invalid. This indicates precipitation at the liquid-liquid interface or adsorption to the plasticware.
Potentiometric pKa Determination
To predict the ionization state of the molecule in vivo, precise pKa values for both the carboxylic acid and the tertiary amine must be determined.
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Causality of the Inert Atmosphere: The titration must be performed under a continuous stream of Nitrogen (N₂). Why? Atmospheric CO₂ readily dissolves in alkaline solutions to form carbonic acid/bicarbonate. This introduces an uncontrolled, invisible buffer system into the titration vessel, which will artificially skew the inflection points of the target analyte's basic pKa.
Step-by-Step Methodology:
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Electrolyte Preparation: Prepare a 0.1 M KCl solution to serve as the background electrolyte. This maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
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Sample Dissolution: Dissolve 2.0 mM of the compound in 50 mL of the KCl electrolyte.
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Acidification: Lower the pH of the solution to <1.5 using standardized 0.1 M HCl.
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Titration: Using an automated titrator, add standardized 0.1 M KOH in 0.05 mL increments under a strict N₂ blanket. Record the pH after each addition once the electrode reading stabilizes ( <0.1 mV/min drift).
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Self-Validation (Hysteresis Check): Once pH 11.5 is reached, immediately perform a reverse titration back to pH 1.5 using 0.1 M HCl. If the forward and reverse titration curves do not perfectly overlap, the system was not at thermodynamic equilibrium (often due to slow hydration kinetics), and the data must be discarded.
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Analysis: Calculate the exact pKa values using the first derivative (Gran plot) method.
Workflow for potentiometric titration to determine pKa values.
